1,5-Dimethyl-1,2,3,4-tetrahydropyridine

Description

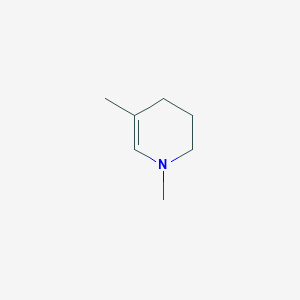

1,5-Dimethyl-1,2,3,4-tetrahydropyridine (1,5-DM-THP) is a partially saturated six-membered heterocyclic compound with methyl groups at the 1- and 5-positions. For example, 1,5-dimethyl-THP derivatives are intermediates in the preparation of complex heterocycles, such as pyrazolones and coumarin-containing compounds . The structural flexibility of THP derivatives allows for diverse functionalization, making them valuable in drug discovery and organic synthesis.

Properties

CAS No. |

5631-71-0 |

|---|---|

Molecular Formula |

C7H13N |

Molecular Weight |

111.18 g/mol |

IUPAC Name |

1,5-dimethyl-3,4-dihydro-2H-pyridine |

InChI |

InChI=1S/C7H13N/c1-7-4-3-5-8(2)6-7/h6H,3-5H2,1-2H3 |

InChI Key |

SQYIVWVLOAIJDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(CCC1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dimethyl-1,2,3,4-tetrahydropyridine can be synthesized through several methods. One common approach involves the reduction of pyridinium salts. For example, the reduction of N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,4-tetrahydropyridine . Another method involves the ring-closing metathesis of suitable precursors to form the tetrahydropyridine ring system .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions: 1,5-Dimethyl-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include pyridine derivatives, piperidine derivatives, and various substituted tetrahydropyridine compounds .

Scientific Research Applications

1,5-Dimethyl-1,2,3,4-tetrahydropyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets and pathways within the cell. The compound can act as an enzyme inhibitor, blocking the activity of certain enzymes and affecting various biochemical pathways . Additionally, it can interact with cellular receptors and modulate signal transduction processes, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Neurotoxic THP Derivatives

- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Structure: Methyl at position 1, phenyl at position 4. Activity: MPTP is a potent neurotoxin that induces Parkinsonism via conversion to the toxic metabolite MPP+ by monoamine oxidase B (MAO-B). MPP+ selectively destroys dopaminergic neurons in the substantia nigra . Mechanism: Unlike 1,5-DM-THP, MPTP requires metabolic activation for toxicity, highlighting the critical role of substituent position (1-methyl vs. 1,5-dimethyl) in biological pathways.

- 1,2,3,4-Tetrahydroisoquinoline (TIQ) Structure: Benzene-fused THP core. Activity: TIQ and its derivatives (e.g., 1-benzyl-TIQ) are endogenous neurotoxins implicated in Parkinson’s disease. Their planar structure enhances binding to neuronal targets, unlike the non-aromatic 1,5-DM-THP .

Pharmacologically Active THP Derivatives

4-Nitrophenyl-THP Derivatives

6-Acetyl-1,2,3,4-THP

Antioxidant THP Derivatives

- 4-Substituted THP Derivatives

- Structure : Functional groups (e.g., hydroxyl, alkyl) at position 4.

- Activity : Antioxidant efficacy correlates with electron-donating substituents at position 4. For example, 4-hydroxy-THP derivatives exhibit radical-scavenging activity, whereas 1,5-dimethyl substitution may reduce polarity and alter redox behavior .

Structure-Activity Relationships (SAR)

The biological and chemical properties of THP derivatives depend on:

Substituent Position :

- Position 1 (e.g., MPTP’s methyl group) is critical for neurotoxicity.

- Position 4 (e.g., nitro or acetyl groups) influences cardiovascular or flavor activity.

- 1,5-Dimethyl substitution may enhance steric hindrance or alter ring conformation.

Substituent Type: Electron-withdrawing groups (e.g., nitro) enhance vasodilation.

Metabolic Pathways :

- MPTP requires MAO-B activation, while TIQ derivatives act directly.

- 1,5-DM-THP’s metabolism remains unstudied but could involve hepatic enzymes or oxidation.

Data Table: Key THP Derivatives and Their Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.